REACTION_CXSMILES
|
[Cl-].[Li+].[OH-:3].[K+].[CH:5]1[C:10]([CH:11]=[O:12])=[CH:9][C:8]2[O:13][CH2:14][O:15][C:7]=2[CH:6]=1.C(Br)(Br)Br.Cl.[O:21]1[CH2:26]COCC1>[Cl-].C([N+](CCCCCCCC)(CCCCCCCC)C)CCCCCCC>[CH2:14]1[O:15][C:7]2[CH:6]=[CH:5][C:10]([CH:11]([OH:12])[C:26]([OH:21])=[O:3])=[CH:9][C:8]=2[O:13]1 |f:0.1,2.3,8.9|
|
Name
|
|
Quantity
|
42.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
140.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(CCCCCCCC)CCCCCCCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
was dropwise added to the solution at a temperature of at most 5° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
500 ml of water was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
130 ml of 6N hydrochloric acid was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
extracted with 500 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
A crystalline residue was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methylene chloride and diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 55.5 g (yield: 57%) of the
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1OC=2C=C(C(C(=O)O)O)C=CC2O1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |